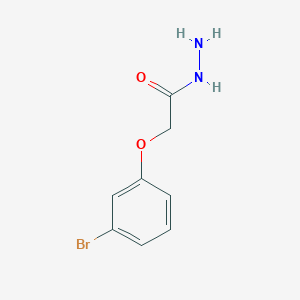

2-(3-Bromophenoxy)acetohydrazide

Description

Significance of Hydrazide Scaffolds in Medicinal and Organic Chemistry

The hydrazide functional group, R-CONHNH₂, is a cornerstone in the fields of medicinal and organic chemistry. mdpi.comrjptonline.org These scaffolds are highly valued as versatile synthons, or building blocks, for the synthesis of a wide array of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles. mdpi.commdpi.com The reactivity of the hydrazide moiety allows for the construction of these complex molecular architectures, which are frequently investigated for their pharmacological potential. researchgate.net

In medicinal chemistry, the hydrazide scaffold is a recurring motif in compounds exhibiting a broad spectrum of biological activities. nih.gov Research has identified hydrazide derivatives with properties including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. rjptonline.orgmdpi.com The ability of the hydrazide group to form stable complexes with metal ions is another area of interest, as this can enhance the biological efficacy of the parent molecule. onu.edu.ua The ongoing exploration of hydrazides is driven by the quest for novel therapeutic agents with improved efficacy and reduced toxicity. mdpi.comnih.gov

Contextual Overview of Phenoxyacetohydrazide Derivatives in Academic Research

Within the large family of hydrazides, phenoxyacetohydrazide derivatives represent a significant area of academic investigation. These compounds are characterized by a phenoxy group linked to an acetohydrazide core. Researchers have synthesized and evaluated numerous derivatives for various biological activities.

For instance, a series of phenoxyacetohydrazide Schiff bases were investigated as potential inhibitors of β-glucuronidase, an enzyme implicated in certain cancers and other diseases. mdpi.com Other studies have focused on phenoxyacetamide derivatives, a closely related class, demonstrating their potential as cytotoxic agents against cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer). mdpi.com These studies often involve creating libraries of related compounds to establish structure-activity relationships, which helps in designing more potent and selective agents. The research indicates that modifications to the phenyl ring and the hydrazide moiety can significantly influence the biological effects of these molecules. mdpi.commdpi.com

Hypotheses and Research Objectives Pertaining to 2-(3-Bromophenoxy)acetohydrazide

The specific compound, this compound, serves as a key intermediate in the synthesis of more complex molecules. The primary research hypothesis is that by using this compound as a scaffold, new derivatives with significant and targeted biological activities can be developed. The presence of the bromo-substituted phenyl ring is of particular interest, as halogen atoms can modulate the lipophilicity and electronic properties of a molecule, potentially enhancing its biological activity and pharmacokinetic profile.

The main research objectives for compounds derived from this compound include:

Synthesis of Novel Derivatives: To use this compound as a starting material to synthesize new chemical entities, often by reacting the hydrazide group to form hydrazones or heterocyclic rings. sigmaaldrich.comsigmaaldrich.com

Biological Screening: To evaluate these new derivatives for a range of biological activities. Based on the known activities of related phenoxyacetohydrazides and hydrazones, these screenings often target anticancer, antimicrobial, or specific enzyme inhibitory effects. mdpi.commdpi.com

The ultimate goal of this research is the discovery of lead compounds that could be further developed into new therapeutic agents.

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-6-2-1-3-7(4-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLRUQSYBWYTOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 2 3 Bromophenoxy Acetohydrazide

Established Methodologies for Acetohydrazide Synthesis

The creation of the core 2-(3-bromophenoxy)acetohydrazide structure is primarily achieved through well-established synthetic protocols, with the most common method involving the hydrazinolysis of a corresponding ester. However, alternative approaches are continually being explored to enhance efficiency and yield.

Synthesis from Corresponding Esters via Hydrazine (B178648) Hydrate (B1144303) Reaction

The most widely employed method for the synthesis of this compound involves the reaction of an appropriate ester, typically an ethyl or methyl ester of 2-(3-bromophenoxy)acetic acid, with hydrazine hydrate. This nucleophilic acyl substitution reaction is a standard and efficient procedure for converting esters to their corresponding hydrazides.

The general reaction involves refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol (B145695) or methanol. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the desired this compound often precipitates from the reaction mixture upon cooling or after pouring into water, and can then be purified by recrystallization. This method is favored for its simplicity, relatively mild conditions, and generally good yields.

A variety of acetohydrazide derivatives can be synthesized using this fundamental reaction, as illustrated by the preparation of 2-((3-cyno-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridine-2-yl)oxy)acetohydrazide from its corresponding ethyl ester. mdpi.com In this process, the ester is refluxed with hydrazine hydrate in absolute ethanol, and the product is isolated after workup. mdpi.com

Alternative Synthetic Routes to the Core this compound Structure

While the ester-to-hydrazide conversion is the predominant method, research into alternative synthetic strategies aims to provide more direct or efficient pathways to the this compound core. One-pot synthesis methodologies, which combine multiple reaction steps into a single procedure without isolating intermediates, are of particular interest in this regard. nih.govnih.govscribd.comrsc.org

For instance, a one-pot, two-step synthesis of 2,3-benzodiazepines involves a phosphate-assisted acylation followed by hydrazine cyclization, showcasing an alternative approach to incorporating a hydrazine moiety. rsc.org While not a direct synthesis of this compound itself, such methodologies could potentially be adapted. The development of one-pot syntheses for related heterocyclic systems, such as 2-phenylimidazo[1,2-α]pyridines under solvent-free conditions, further highlights the trend towards more streamlined synthetic processes. nih.gov

Derivatization and Functionalization Approaches

The true synthetic utility of this compound lies in its ability to be readily derivatized and functionalized. The reactive hydrazide moiety serves as a handle for a multitude of chemical transformations, leading to a diverse range of compounds with varied structural and, potentially, biological properties.

Formation of Hydrazone Derivatives (Schiff Bases) via Condensation Reactions

One of the most common and straightforward derivatizations of this compound is its condensation with various aldehydes and ketones to form hydrazone derivatives, also known as Schiff bases. science.govnih.govimpactfactor.orgarpgweb.comuobaghdad.edu.iq This reaction typically proceeds by refluxing the acetohydrazide with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid.

The resulting Schiff bases are characterized by the presence of a C=N-NH-C=O linkage. A wide variety of aromatic and heterocyclic aldehydes can be employed in this reaction, leading to a large library of derivatives. For example, this compound can be reacted with substituted benzaldehydes, such as 2-chloro-3-quinolinyl-methylene, to yield the corresponding N'-((2-chloro-3-quinolinyl)methylene)acetohydrazide. sigmaaldrich.com Similarly, reaction with 3-nitrobenzaldehyde (B41214) gives 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide. sigmaaldrich.com

The synthesis of these Schiff bases is often a crucial intermediate step in the construction of more complex heterocyclic systems. The general synthetic route for Schiff bases derived from benzohydrazide (B10538) involves the condensation reaction with aldehydes like 2-hydroxy-3-methoxy benzaldehyde (B42025) or 2-hydroxy benzaldehyde. impactfactor.org

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | 2-Chloro-3-quinolinyl-methylene | 2-(3-Bromophenoxy)-N'-((2-chloro-3-quinolinyl)methylene)acetohydrazide | sigmaaldrich.com |

| This compound | 2-Chloro-7-methyl-3-quinolinyl-methylene | 2-(3-Bromophenoxy)-N'-((2-chloro-7-methyl-3-quinolinyl)methylene)acetohydrazide | sigmaaldrich.com |

| Benzohydrazide | 2-Hydroxy-3-methoxy benzaldehyde | N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene] benzohydrazide | impactfactor.org |

| Benzohydrazide | 2-Hydroxy benzaldehyde | N'-[(Z)-(2-hydroxyphenyl)methylidene] benzohydrazide | impactfactor.org |

Synthesis of Novel Heterocyclic Systems Incorporating the Acetohydrazide Moiety

The this compound scaffold is a key precursor for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These heterocycles are of significant interest due to their presence in many biologically active compounds.

1,3,4-Oxadiazoles: A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the oxidative cyclization of the corresponding hydrazone derivatives. nih.gov For example, N-substituted benzylidine hydrazides can be cyclized in the presence of reagents like yellow mercuric oxide and iodine to yield the desired 1,3,4-oxadiazole (B1194373) ring. science.gov Another approach is the dehydrative cyclization of 1,2-diacylhydrazines using reagents such as phosphorus oxychloride. journalagent.com One-pot methods for the synthesis of 1,3,4-oxadiazoles have also been developed, for instance, through the direct annulation of hydrazides with methyl ketones, which involves an unexpected C-C bond cleavage. organic-chemistry.org A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semi-aqueous conditions has also been reported, avoiding the need for highly oxophilic reagents. rsc.org

1,3,4-Thiadiazoles and 1,2,4-Triazoles: The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols can be achieved by reacting acylhydrazides with carbon disulfide in an alkaline solution, followed by acidification. nih.gov These thiol derivatives can then be used as building blocks for further transformations. The reaction of thiosemicarbazide (B42300) intermediates with reagents like EDC·HCl or p-TsCl can lead to the regioselective formation of 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles. organic-chemistry.org

| Starting Material | Reagents | Product Heterocycle | Reference |

| p-Bromoanilino acetohydrazide derived Schiff bases | Yellow mercuric oxide, Iodine | 1,3,4-Oxadiazole | science.gov |

| Acylhydrazides | Carbon disulfide, alcoholic alkali | 5-Substituted-1,3,4-oxadiazole-2-thiol | nih.gov |

| Hydrazones | Acetic anhydride (B1165640) or Benzoyl chloride | 2,3-Dihydro-1,3,4-oxadiazole | journalagent.com |

| Aroylhydrazines | Oxalyl chloride or Adipoyl chloride, then dehydrating agent | bis(5-Aryl-1,3,4-oxadiazol-2-yl) or 1,4-bis(5-Aryl-1,3,4-oxadiazol-2-yl)butane | journalagent.com |

Unexpected Reaction Pathways and Product Formation

In the course of synthesizing derivatives of this compound, unexpected reaction pathways can sometimes lead to the formation of unanticipated products. A notable example is the potential formation of N,N'-bis(phenoxyacetyl)hydrazines.

The synthesis of N,N'-bis(aroyl)hydrazines can occur through the condensation of two molar equivalents of an aroylhydrazine with reagents like oxalyl chloride or adipoyl chloride. journalagent.com While not a direct reaction of the acetohydrazide itself, this illustrates a pathway to bis-hydrazide structures. The formation of such symmetrical bis-hydrazides could potentially occur as a side reaction during the synthesis or derivatization of this compound under certain conditions, for instance, if the starting materials or intermediates are not carefully controlled.

The synthesis of bis-N-acetyl- and bis-N-phenylpyrazoline derivatives has been achieved by the reaction of hydrazine hydrate or phenylhydrazine (B124118) with bis-chalcone derivatives, further demonstrating the formation of "bis" structures in hydrazine chemistry. journalagent.com While specific examples involving this compound leading to N,N'-bis(2-(3-bromophenoxy)acetyl)hydrazine are not extensively documented in the readily available literature, the fundamental reactivity of hydrazides suggests this as a plausible, albeit potentially minor, reaction pathway under specific conditions.

Coordination Chemistry of 2 3 Bromophenoxy Acetohydrazide and Its Metal Complexes

Synthesis and Isolation of Metal Complexes with 2-(3-Bromophenoxy)acetohydrazide Ligands

The synthesis of metal complexes with hydrazide-based ligands like this compound is typically achieved through the direct reaction of the ligand with a metal salt in a suitable solvent. The general procedure involves dissolving stoichiometric amounts of the ligand and the metal salt, often a halide or acetate (B1210297) salt, in a solvent such as ethanol (B145695), methanol, or isopropanol. jmchemsci.comjocpr.com The reaction mixture is then heated, often under reflux, for a specific period to ensure the completion of the complexation reaction. jmchemsci.comjocpr.com

For instance, a common method involves mixing an ethanolic solution of the ligand with an aqueous or ethanolic solution of the metal salt. jocpr.com The mixture is then refluxed for several hours. jmchemsci.com Upon cooling, the resulting solid metal complex precipitates out of the solution. The isolated complex is then filtered, washed with the solvent to remove any unreacted starting materials, and dried, often in a vacuum desiccator. mdpi.com The purity of the synthesized complexes can be confirmed using techniques like Thin Layer Chromatography (TLC). researchgate.net

A specific example, illustrating the synthesis of a nickel(II) complex with the related ligand 2-(4-bromophenoxy)acetohydrazide, involved reacting the ligand with nickel(II) chloride hexahydrate in heated 2-propanol. mdpi.com The solution was evaporated, and after 24 hours, a light green precipitate of the complex was formed, which was then washed and dried. mdpi.com Single crystals suitable for X-ray diffraction were obtained directly from the reaction medium. mdpi.com

The choice of solvent, reaction temperature, and the molar ratio of ligand to metal can influence the nature and structure of the final product, including whether a monomeric or polymeric complex is formed. mdpi.com

Table 1: General Conditions for Synthesis of Metal Complexes with Hydrazide Ligands

| Parameter | Typical Conditions | Example Reference |

|---|---|---|

| Starting Materials | Hydrazide Ligand, Metal Salt (e.g., Chloride, Acetate) | jocpr.commdpi.com |

| Solvent | Ethanol, Methanol, 2-Propanol | jmchemsci.comjocpr.commdpi.com |

| Reaction Temperature | Heated / Reflux (e.g., 70-100 °C) | jocpr.commdpi.com |

| Reaction Time | Several hours (e.g., 3-6 hours) | jmchemsci.comjocpr.com |

| Isolation Method | Precipitation upon cooling, Filtration | jocpr.commdpi.com |

| Purification | Washing with solvent, Drying in vacuum | mdpi.comnih.gov |

Structural Elucidation of Coordination Compounds

The structural characterization of metal complexes is crucial for understanding their chemical and physical properties. Techniques such as single-crystal X-ray diffraction, IR spectroscopy, and magnetic susceptibility measurements are employed to determine the coordination environment of the metal ion.

In its metal complexes, this compound typically exhibits versatile coordination behavior, acting as a ligand that can bind to a metal ion in different ways. The most common coordination mode for acetohydrazide derivatives is as a bidentate ligand. mdpi.comresearchgate.net This involves the coordination through two donor atoms to the central metal ion.

Specifically, in its neutral form, the ligand coordinates to the metal ion via the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the terminal amino group (-NH2) of the hydrazide moiety. mdpi.comresearchgate.net This chelation forms a stable five-membered ring with the metal ion. Infrared (IR) spectroscopy is a key tool to confirm this coordination mode. A shift in the stretching frequency of the C=O and N-H bands in the IR spectrum of the complex compared to the free ligand indicates their involvement in coordination.

Alternatively, under certain conditions (e.g., in a basic medium), the hydrazide ligand can deprotonate and coordinate in its enolic form. In this case, coordination occurs through the enolic oxygen atom and the azomethine nitrogen atom. researchgate.net The ability of the ligand to coordinate in either its keto or enol form demonstrates its adaptability. nih.gov

The molecular geometry of the metal complexes of this compound is determined by the coordination number of the central metal ion and the nature of the ligands. For first-row transition metals, octahedral geometry is very common. jocpr.com

In a documented case of a Ni(II) complex with the analogous 2-(4-bromophenoxy)acetohydrazide, the nickel ion is six-coordinated, resulting in a distorted octahedral geometry. mdpi.com The coordination sphere is formed by the bidentate hydrazide ligand, a molecule of the solvent (isopropanol), and three chloride ions, two of which act as bridges to adjacent metal centers. mdpi.com Other potential geometries for metal complexes with hydrazide-type ligands include square-planar and tetrahedral, depending on the metal ion and reaction conditions. researchgate.net

Table 2: Common Geometries in Metal Complexes of Hydrazide Ligands

| Coordination Number | Geometry | Example Metal Ions | Reference |

|---|---|---|---|

| 6 | Octahedral (often distorted) | Ni(II), Fe(II), Mn(II), Co(II) | jocpr.commdpi.com |

| 4 | Square Planar | Cu(II), Ni(II) | researchgate.net |

| 4 | Tetrahedral | Zn(II) | researchgate.net |

While many hydrazide complexes exist as discrete monomeric units, they can also form more complex polymeric structures. mdpi.com This occurs when a ligand or another coordinating species, such as an anion from the metal salt, bridges two or more metal centers, extending the structure into one, two, or three dimensions.

A notable example is the coordination polymer of Ni(II) with 2-(4-bromophenoxy)acetohydrazide, [NiCl2L(2-PrOH)]n. mdpi.com In this complex, two chloride atoms act as bridges between adjacent nickel atoms, leading to the formation of a one-dimensional polymeric chain. mdpi.com Such supramolecular architectures are of significant interest as they can lead to materials with unique magnetic or catalytic properties. The formation of these polymeric structures is influenced by factors such as the choice of the metal salt and the solvent used during synthesis. mdpi.com

Thermodynamic and Kinetic Stability Studies of Metal Complexes

The stability of a metal complex in solution is a critical parameter that governs its utility. Stability can be discussed in two distinct contexts: thermodynamic stability and kinetic stability. vpscience.org

Thermodynamic stability refers to the extent to which a complex will form and persist at equilibrium. gcnayanangal.com It is quantified by the stability constant (or formation constant), K. A large value for the stability constant indicates that the complex is highly stable and that the equilibrium lies far to the right (favoring the complex). gcnayanangal.com The stability of complexes is influenced by several factors:

Nature of the Metal Ion: Generally, for a given ligand, the stability of complexes with divalent metal ions of the first transition series follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). vpscience.org Also, higher charge density (charge-to-radius ratio) on the metal ion typically leads to more stable complexes. gcnayanangal.com

Nature of the Ligand: The basicity of the ligand is important; more basic ligands tend to form more stable complexes. gcnayanangal.com Additionally, the formation of a chelate ring, as seen with the bidentate coordination of this compound, significantly enhances thermodynamic stability compared to coordination with analogous monodentate ligands. This is known as the chelate effect.

Kinetic stability refers to the speed at which a complex undergoes ligand exchange reactions. vpscience.org Complexes are classified as either labile (undergo rapid ligand substitution) or inert (undergo slow ligand substitution). slideshare.net It is important to note that thermodynamic stability and kinetic stability are not necessarily related. gcnayanangal.com A complex can be thermodynamically very stable but kinetically labile, or thermodynamically unstable but kinetically inert. gcnayanangal.comslideshare.net For instance, the [Al(H2O)6]3+ complex is thermodynamically stable but undergoes relatively slow ligand exchange, making it kinetically inert. mdpi.com The kinetic inertness of Al(III) complexes is a key factor in their application in medical imaging. mdpi.com Studies on the kinetic properties of complexes often involve measuring the rates of acid- or base-catalyzed dissociation or metal-ion-mediated transmetallation reactions. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Research

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies, causing their constituent bonds to vibrate. These absorption patterns create a unique spectral fingerprint for each compound.

For 2-(3-Bromophenoxy)acetohydrazide, the FT-IR spectrum is anticipated to exhibit several characteristic absorption bands. Key vibrations would include the N-H stretching of the hydrazide group, typically observed in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching of the amide group is another prominent feature, expected to appear around 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while the C-O-C ether linkage would likely show stretching bands in the 1250-1000 cm⁻¹ range. The presence of the bromine atom on the phenyl ring would be indicated by a C-Br stretching vibration, typically found in the lower frequency region of the spectrum, around 600-500 cm⁻¹.

Table 1: Expected FT-IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Hydrazide) | 3200-3400 | Stretching |

| C-H (Aromatic) | >3000 | Stretching |

| C=O (Amide I) | 1650-1700 | Stretching |

| N-H (Amide II) | 1550-1640 | Bending |

| C-O-C (Ether) | 1250-1000 | Asymmetric/Symmetric Stretching |

| C-Br | 600-500 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

In the ¹H NMR spectrum, the protons of the aromatic ring are expected to appear as multiplets in the range of δ 6.8-7.5 ppm. The chemical shifts and splitting patterns of these protons would be influenced by the positions of the bromo and phenoxy substituents. The methylene (B1212753) (-OCH₂-) protons adjacent to the ether oxygen would likely resonate as a singlet at approximately δ 4.5 ppm. The N-H protons of the hydrazide group would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

The ¹³C NMR spectrum would provide further structural confirmation. The carbonyl carbon of the hydrazide is expected to be observed in the downfield region, typically around δ 170 ppm. The aromatic carbons would generate a series of signals between δ 110-160 ppm, with the carbon atom attached to the bromine atom showing a characteristic chemical shift. The methylene carbon (-OCH₂-) is anticipated to appear around δ 65-70 ppm.

Table 2: Expected ¹H and ¹³C NMR Data for this compound

¹H NMR

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8-7.5 | Multiplet |

| -OCH₂- | ~4.5 | Singlet |

¹³C NMR

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170 |

| Aromatic C-O | 155-160 |

| Aromatic C-Br | 120-125 |

| Aromatic C-H | 110-130 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns. For this compound (C₈H₉BrN₂O₂), the expected monoisotopic mass is approximately 243.99 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ and, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic [M+2]⁺ peak of similar intensity. Common fragmentation patterns would likely involve the cleavage of the C-C bond adjacent to the carbonyl group and the loss of the hydrazide moiety.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M]⁺ (with ⁷⁹Br) | ~244.0 |

| [M+2]⁺ (with ⁸¹Br) | ~246.0 |

| [M-NHNH₂]⁺ | ~213/215 |

| [C₇H₆BrO]⁺ | ~185/187 |

X-ray Diffraction Analysis for Crystal Structure Determination

Table 4: General Parameters from X-ray Diffraction Analysis

| Parameter | Information Provided |

| Crystal System | Symmetry of the unit cell |

| Space Group | Detailed symmetry of the crystal lattice |

| Unit Cell Dimensions | Size and shape of the repeating unit |

| Bond Lengths & Angles | Precise geometric details of the molecule |

| Hydrogen Bonding | Intermolecular interactions governing packing |

Thermal Analysis Techniques: Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG)

Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature. nih.gov Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference, while Thermogravimetric Analysis (TG) measures changes in mass upon heating. A simultaneous TG/DTA analysis of this compound would provide information on its melting point, thermal stability, and decomposition profile. The DTA curve would show an endothermic peak corresponding to the melting of the compound. The TG curve would indicate the temperature at which the compound begins to decompose, characterized by a loss of mass. The decomposition of acetohydrazide derivatives often occurs in multiple stages.

Table 5: Expected Thermal Analysis Data for this compound

| Analysis | Expected Observation | Temperature Range (°C) |

| DTA | Endothermic peak (melting) | Variable (e.g., 150-200) |

| TG | Onset of decomposition (mass loss) | >200 |

| TG | Multi-stage decomposition | >200 |

Elemental Analysis and Purity Assessment

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is fundamental for confirming the empirical formula of a newly synthesized compound. For this compound (C₈H₉BrN₂O₂), the theoretical elemental composition can be calculated and compared with experimental values. A close agreement between the calculated and found values provides strong evidence for the compound's purity and elemental makeup.

Table 6: Elemental Analysis Data for this compound (C₈H₉BrN₂O₂)

| Element | Theoretical % | Found % |

| Carbon (C) | 39.20 | Expected to be within ±0.4% |

| Hydrogen (H) | 3.70 | Expected to be within ±0.4% |

| Nitrogen (N) | 11.43 | Expected to be within ±0.4% |

Chromatographic Purity and Separation Studies (e.g., TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction. Thin-layer chromatography (TLC) is a simple, rapid, and versatile method for this purpose. A pure sample of this compound should appear as a single spot on a TLC plate when eluted with an appropriate solvent system. The retention factor (Rf) value of the spot is a characteristic property under defined chromatographic conditions. The absence of additional spots indicates the purity of the sample with respect to non-volatile impurities.

Table 7: Chromatographic Purity Assessment by TLC

| Parameter | Observation |

| Number of Spots | A single spot indicates high purity |

| Retention Factor (Rf) | Characteristic value for a given eluent |

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. For 2-(3-bromophenoxy)acetohydrazide, DFT calculations, often employing the B3LYP functional with various basis sets, have been instrumental in elucidating its optimized geometry and electronic structure. These studies provide a foundational understanding of the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For derivatives of acetohydrazide, the distribution of HOMO and LUMO densities is typically spread across the molecule, with significant contributions from the aromatic rings and the hydrazide moiety. This distribution is critical in determining the sites susceptible to electrophilic and nucleophilic attack.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | A larger gap implies higher kinetic stability and lower chemical reactivity. |

Global Reactivity Parameters

Key global reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -(I+A)/2).

| Global Reactivity Parameter | Formula |

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Softness (S) | S = 1 / (2η) |

| Electrophilicity Index (ω) | ω = μ² / 2η |

Note: Calculated values for these parameters for this compound are not specifically reported in the available literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is extensively used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

While specific docking studies for this compound are not detailed in the provided search results, the general methodology involves:

Preparation of the Ligand and Receptor: The 3D structure of the ligand (this compound) is optimized, and the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues are then analyzed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.

A typical QSAR study involves:

Data Set Selection: A set of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Although no specific QSAR models for a series including this compound were found, such studies on analogous compounds often highlight the importance of descriptors related to lipophilicity (logP), electronic properties (like Hammett constants), and steric parameters in determining their biological efficacy.

Conformational Analysis and Isomerism Studies (e.g., E/Z Isomerism)

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it might interact with a biological target. The molecule possesses several rotatable bonds, leading to a variety of possible conformations. The relative energies of these conformers can be calculated using computational methods to identify the most stable, low-energy structures.

A key aspect of isomerism in related hydrazide derivatives is the potential for E/Z isomerism around the C=N bond that can be formed in derivatives of acetohydrazide. The relative stability of the E and Z isomers can significantly impact their biological activity due to the different spatial arrangements of the substituents. Theoretical calculations can predict the energy difference between these isomers and the energy barrier for their interconversion.

For this compound itself, the primary focus of conformational analysis would be on the rotation around the C-O and C-C single bonds to determine the preferred orientation of the phenoxy and acetohydrazide groups.

Exploration of Biological Activities of 2 3 Bromophenoxy Acetohydrazide and Its Derivatives in Vitro and Mechanistic Focus

Antimicrobial Activity

Derivatives of 2-(3-bromophenoxy)acetohydrazide have demonstrated notable antimicrobial properties, with studies exploring their effectiveness against a range of bacterial and fungal pathogens.

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)

The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric in these assessments.

Research has shown that certain hydrazide-hydrazone derivatives exhibit moderate to good antibacterial activity. For instance, some synthesized compounds demonstrated substantial inhibition zones against Staphylococcus pyogenes, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa when compared to the reference drug Chloramphenicol. wisdomlib.org One study highlighted that a purified compound, 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, was highly active against Bacillus subtilis and Staphylococcus aureus with an MIC of 1 μg/mL, Campylobacter jejuni at 2 μg/mL, and Pseudomonas aeruginosa at 4 μg/mL. nih.gov Another study on N-benzamide derivatives found that compounds 6b and 6c were particularly effective against E. coli and B. subtilis, with MIC values of 3.12 and 6.25 μg/mL, respectively. nanobioletters.com

The following table summarizes the MIC values of selected derivatives against various bacterial strains:

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | 1 | nih.gov |

| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Staphylococcus aureus | 1 | nih.gov |

| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Campylobacter jejuni | 2 | nih.gov |

| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Pseudomonas aeruginosa | 4 | nih.gov |

| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Streptococcus pneumoniae | 8 | nih.gov |

| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Listeria monocytogenes | 8 | nih.gov |

| N-p-tolylbenzamide (6b) | Escherichia coli | 3.12 | nanobioletters.com |

| N-(4-bromophenyl)benzamide (6c) | Bacillus subtilis | 6.25 | nanobioletters.com |

| SK1260 | Escherichia coli (ATCC) | 3.13 | nih.gov |

| SK1260 | Staphylococcus aureus (ATCC) | 3.13 | nih.gov |

| SK1260 | Klebsiella pneumoniae (ATCC) | 6.25 | nih.gov |

| SK1260 | Pseudomonas aeruginosa (ATCC) | 12.5 | nih.gov |

Antifungal Spectrum and Efficacy

The antifungal properties of this compound derivatives have also been a subject of investigation. While some studies have reported promising results, the antifungal activity appears to be more variable compared to the antibacterial effects.

For example, a study on a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives found that while they showed promising antibacterial activity, their effectiveness against the fungal strains Aspergillus niger and Candida albicans was weak when compared to the standard drug Nystatin. wisdomlib.org Conversely, other research has identified acylhydrazone derivatives with excellent antifungal activity. For instance, compound B2 demonstrated potent activity against Aspergillus fumigatus and Candida albicans with MICs of 0.98 and 0.49 μg/mL, respectively, which was superior to the control drug amphotericin B. frontiersin.org Another study found that chalcone (B49325) derivatives showed broad-spectrum antifungal activity, particularly against the necrotrophic fungus Botrytis cinerea. mdpi.com

The table below presents the antifungal activity of selected derivatives:

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Acylhydrazone Derivative B2 | Aspergillus fumigatus | 0.98 | frontiersin.org |

| Acylhydrazone Derivative B2 | Candida albicans | 0.49 | frontiersin.org |

Mechanistic Insights into Antimicrobial Action (e.g., DNA Gyrase Inhibition, Apoptosis in Fungi)

The antimicrobial effects of these compounds are attributed to specific molecular mechanisms. A significant target for many of these derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. nih.gov By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death. nih.gov For instance, the gyramide class of inhibitors competitively inhibits the ATPase activity of E. coli gyrase, leading to supercoiled DNA, stalled replication forks, and ultimately, the halting of cell division. nih.gov This inhibition is specific to gyrase and does not affect the related enzyme topoisomerase IV. nih.gov

In the context of antifungal activity, some derivatives are believed to induce apoptosis, or programmed cell death, in fungal cells. nih.gov The apoptosis-inducing factor (AIF) is a key protein in this process. nih.gov It can trigger programmed cell death by upregulating reactive oxygen species (ROS). nih.gov Studies have shown that certain compounds can cause hallmarks of apoptosis in fungi, such as phosphatidylserine (B164497) externalization and DNA fragmentation. nih.gov

Anticancer and Antiproliferative Activity

In addition to their antimicrobial properties, derivatives of this compound have demonstrated significant potential as anticancer agents. Their in vitro cytotoxicity against various cancer cell lines and the elucidation of their apoptotic mechanisms are key areas of research.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of this compound derivatives against a range of human cancer cell lines.

For example, 3-bromopyruvate (B3434600) (3BP), a related compound, has been shown to induce cell death in colon cancer cell lines such as SW480 and HT29. nih.govnih.gov A series of brominated acetophenone (B1666503) derivatives were evaluated for their cytotoxicity against breast (MCF7), alveolar (A549), colorectal (Caco2), and prostate (PC3) adenocarcinoma cell lines. farmaciajournal.com One compound, 5c, was particularly potent, with IC50 values of 11.80 µg/mL against A549 cells and less than 10 µg/mL against MCF7 and PC3 cells. farmaciajournal.com Similarly, new acetoxycoumarin derivatives were tested against A549 human lung cancer and CRL 1548 rat liver cancer cell lines, with one derivative showing an LD50 of 48.1 µM in A549 cells. nih.gov

The following table summarizes the in vitro cytotoxicity of selected derivatives:

| Compound/Derivative | Cancer Cell Line | IC50/LD50 (µM) | Reference |

| 3-Bromopyruvate (3BP) | SW480 (Colon) | Varies | nih.govnih.gov |

| 3-Bromopyruvate (3BP) | HT29 (Colon) | Varies | nih.govnih.gov |

| Brominated Acetophenone (5c) | A549 (Alveolar) | 11.80 µg/mL | farmaciajournal.com |

| Brominated Acetophenone (5c) | MCF7 (Breast) | < 10 µg/mL | farmaciajournal.com |

| Brominated Acetophenone (5c) | PC3 (Prostate) | < 10 µg/mL | farmaciajournal.com |

| Acetoxycoumarin Derivative (7) | A549 (Lung) | 48.1 | nih.gov |

| Acetoxycoumarin Derivative (7) | CRL 1548 (Liver) | 45.1 | nih.gov |

| 2-phenylbenzimidazole (38) | A549 (Lung) | 4.47 µg/mL | rsc.org |

| 2-phenylbenzimidazole (38) | MDA-MB-231 (Breast) | 4.68 µg/mL | rsc.org |

| 2-phenylbenzimidazole (38) | PC3 (Prostate) | 5.50 µg/mL | rsc.org |

| Hydrazone (1d) | PC-3 (Prostate) | 9.38 | mdpi.com |

| Hydrazone (1e) | A-549 (Lung) | 13.39 | mdpi.com |

| Oxadiazole (2l) | MDA-MB-231 (Breast) | 22.73 | mdpi.com |

| Oxisterigmatocystin J (1) | HT 29 (Colon) | 6.28 | mdpi.com |

| Oxisterigmatocystin K (2) | HT 29 (Colon) | 15.14 | mdpi.com |

| Aspergillicin A (4) | HT 29 (Colon) | 1.63 | mdpi.com |

Mechanism of Action: Caspase Activation and Apoptosis Induction

The primary mechanism by which these compounds exert their anticancer effects is the induction of apoptosis. This programmed cell death is often mediated by the activation of caspases, a family of proteases that play a crucial role in the apoptotic cascade.

Studies have shown that compounds like 3-bromopyruvate induce apoptosis in colon cancer cells, characterized by cell shrinkage, nuclear fragmentation, and chromatin condensation. nih.gov This process involves the downregulation of anti-apoptotic proteins like XIAP, cIAP1, cIAP2, Mcl-1, and Bcl-2, and the upregulation of the pro-apoptotic protein Bax. nih.gov The activation of initiator caspases, such as caspase-9, is a critical step. nih.gov Caspase-9 is activated on a large protein scaffold called the apoptosome, which forms in response to the release of cytochrome c from the mitochondria. nih.gov Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis. nih.govmdpi.com

Research on a novel hydrazide-based small molecule demonstrated that it caused significant apoptosis and upregulated the expression of caspase-3 and caspase-7 in tumor tissue. nih.gov This highlights the central role of caspase activation in the therapeutic potential of these compounds.

Cell Cycle Modulation

Derivatives of this compound have demonstrated the ability to modulate the cell cycle, a fundamental process in cell proliferation. Studies on various cancer cell lines have shown that these compounds can induce cell cycle arrest, particularly at the G2/M phase. This disruption of the normal cell cycle progression is a key mechanism in their potential anti-cancer activity. For instance, piperazinylquinoxaline-based derivatives have been observed to cause an increase in the percentage of cells in the G2/M phase in HepG-2 cells. nih.gov This effect is often accompanied by an increase in the expression of p53, a tumor suppressor protein that plays a crucial role in cell cycle regulation. nih.gov The modulation of the cell cycle is a significant area of research, as targeting cyclin-dependent kinases and other regulatory proteins can be an effective strategy in cancer therapy. nih.govnih.gov

Targeted Enzyme and Pathway Inhibition

The biological effects of this compound and its derivatives are often linked to their ability to inhibit specific enzymes and signaling pathways that are critical for cancer cell survival and proliferation.

Procaspase-3: One of the key mechanisms of action for some derivatives is the activation of procaspase-3. nih.govgoogle.comgoogle.com Procaspase-3 is a zymogen that, upon activation, is cleaved to form caspase-3, a critical executioner caspase in the apoptotic cascade. nih.govnih.gov Certain compounds can induce apoptosis by promoting the autoactivation of procaspase-3, leading to a cascade of events that result in programmed cell death. nih.gov This activation can be achieved by relieving the zinc-mediated inhibition of procaspase-3. nih.gov

VEGFR-2/AKT axis: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.govmdpi.com Several derivatives of this compound have been designed and synthesized as potent inhibitors of VEGFR-2. nih.govnih.govselleckchem.comresearchgate.net By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block the downstream signaling pathways, including the AKT pathway, which is involved in cell survival and proliferation. nih.gov The inhibition of VEGFR-2 is a well-established strategy in cancer therapy, with several approved drugs targeting this receptor. nih.govmdpi.com

HDAC6: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by modifying the structure of chromatin. HDAC6, in particular, has emerged as a promising target in cancer therapy. While direct inhibition of HDAC6 by this compound itself is not extensively documented in the provided results, the broader context of small molecule inhibitors targeting HDACs to modulate cellular processes is relevant. nih.gov

Enzyme Inhibition Studies

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme that is involved in the metabolism of various substances, including some drugs. nih.govsigmaaldrich.com Elevated levels of β-glucuronidase have been associated with certain pathological conditions, making it a target for therapeutic intervention. nih.govresearchgate.net Derivatives of this compound have been investigated for their ability to inhibit this enzyme. For example, certain quinoline-based hydrazide derivatives have shown potent inhibitory activity against β-glucuronidase. nih.gov The mechanism of inhibition is often studied using Lineweaver-Burk and Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive). researchgate.netresearchgate.net

Laccase Inhibition

Laccases are copper-containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. nih.govnih.govnih.gov They have various industrial applications, but their inhibition can also be of interest in certain biological contexts. While sodium azide (B81097) is a known laccase inhibitor, research into organic small-molecule inhibitors is ongoing. nih.govnih.gov Although direct inhibition of laccase by this compound is not specified in the search results, the exploration of its derivatives as potential inhibitors falls within the scope of enzyme inhibition studies.

Paraoxonase 1 Inhibition

Paraoxonase 1 (PON1) is an esterase found in the serum that is associated with high-density lipoprotein (HDL) and plays a role in protecting against oxidative stress. nih.govnih.govnih.gov It has the ability to hydrolyze a variety of substrates, including organophosphates. nih.govnih.gov Inhibition of PON1 can have implications for the metabolism of certain drugs and xenobiotics. nih.gov While specific studies on the inhibition of PON1 by this compound were not found, the investigation of its derivatives against this enzyme is a plausible area of research, given the broad screening of chemical compounds against PON1. nih.gov A known inhibitor of PON1 is 2-hydroxyquinoline. nih.govnih.gov

Investigation of Other Potential Enzyme Targets

The diverse biological activities of this compound derivatives suggest that they may interact with multiple enzyme targets. Besides the enzymes mentioned above, other potential targets could include other kinases, proteases, or metabolic enzymes. For instance, some heterocyclic compounds have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Further research and broader screening assays are necessary to fully elucidate the enzymatic inhibition profile of this class of compounds.

Data Tables

Table 1: Investigated Biological Activities and Targets

| Biological Activity | Specific Target/Pathway | Key Findings |

|---|---|---|

| Cell Cycle Modulation | G2/M Phase Arrest, p53 | Induction of cell cycle arrest in cancer cells. nih.gov |

| Apoptosis Induction | Procaspase-3 Activation | Activation of the apoptotic cascade. nih.govnih.gov |

| Anti-Angiogenesis | VEGFR-2/AKT Pathway Inhibition | Inhibition of key signaling pathways for tumor growth. nih.govnih.gov |

| Enzyme Inhibition | β-Glucuronidase | Potent inhibition by some derivatives. nih.gov |

| Enzyme Inhibition | Laccase | Area of potential investigation. nih.gov |

Table 2: Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 880025-83-2 sigmaaldrich.com |

| 2-(3-Bromophenoxy)-N'-((2-chloro-7-methyl-3-quinolinyl)methylene)acetohydrazide | Not Available |

| 2-(3-Bromophenoxy)-N'-((2-chloro-3-quinolinyl)methylene)acetohydrazide | 880025-83-2 sigmaaldrich.com |

| 2-(3-Bromophenoxy)-N'-(2-chlorobenzylidene)acetohydrazide | Not Available |

| N'-(3-bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide | Not Available |

| 2-(4-Bromophenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide | 307942-02-5 sigmaaldrich.com |

| 1-((6,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea | Not Available |

| 2-hydroxyquinoline | Not Available |

| Sodium azide | Not Available |

| Sorafenib | Not Available |

| Sunitinib | Not Available |

| Axitinib | Not Available |

| Flavopiridol | Not Available |

Antioxidant Activity Evaluation

The antioxidant potential of derivatives of this compound, particularly Schiff bases and other related compounds, has been a subject of scientific inquiry. The evaluation of antioxidant activity is crucial as oxidative stress is implicated in the pathophysiology of numerous diseases.

Detailed Research Findings:

Research into the antioxidant properties of hydrazone derivatives often involves assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. For instance, studies on various benzohydrazide (B10538) derivatives have shown that their ability to scavenge free radicals is influenced by the nature and position of substituents on the aromatic rings. derpharmachemica.com In one study, a series of 2-hydroxy benzyl (B1604629) hydrazide derivatives were synthesized and evaluated for their in vitro antioxidant activity using the DPPH assay. The results, presented as IC50 values, indicated that certain derivatives exhibited significant radical scavenging activity. For example, compounds designated as C-2 and C-7 showed notable antioxidant potential with IC50 values of 85.64 µg/mL and 81.28 µg/mL, respectively, which were comparable to the standard, ascorbic acid (IC50 = 30.20 µg/mL). jchr.org

Another study on pyrrolo[2,3-b]quinoxaline derivatives, which share some structural similarities, also employed the DPPH assay to assess antioxidant capacity. The findings revealed that the substitution pattern on the core structure plays a critical role in the radical scavenging ability. rsc.org Similarly, research on azo dye complexes derived from 2-hydroxybenzaldehyde derivatives highlighted that the coordination of metal ions could enhance the antioxidant activity of the parent ligand. uobaghdad.edu.iq The structure-activity relationship in these complexes indicated that the presence of electron-donating moieties generally increases antioxidant potential. uobaghdad.edu.iq

While specific data for derivatives of this compound is not extensively detailed in the provided search results, the general findings for related hydrazide and hydrazone compounds suggest that derivatives of this scaffold would likely possess antioxidant activity, which could be modulated by the introduction of various functional groups.

Interactive Data Table: Antioxidant Activity of Related Hydrazide Derivatives

| Compound Code | Chemical Class | Assay | IC50 (µg/mL) | Standard (Ascorbic Acid) IC50 (µg/mL) | Reference |

| C-1 | 2-Hydroxy Benzyl Hydrazide | DPPH | 223.87 | 30.20 | jchr.org |

| C-2 | 2-Hydroxy Benzyl Hydrazide | DPPH | 85.64 | 30.20 | jchr.org |

| C-3 | 2-Hydroxy Benzyl Hydrazide | DPPH | 162.18 | 30.20 | jchr.org |

| C-7 | 2-Hydroxy Benzyl Hydrazide | DPPH | 81.28 | 30.20 | jchr.org |

| C-12 | 2-Hydroxy Benzyl Hydrazide | DPPH | 309.03 | 30.20 | jchr.org |

Anti-inflammatory and Analgesic Activity (In Vitro/In Vivo Mechanistic Assessments)

Hydrazone derivatives have been widely investigated for their anti-inflammatory and analgesic properties. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Detailed Research Findings:

A number of studies have reported the synthesis of Schiff bases and other hydrazone derivatives with significant anti-inflammatory and analgesic effects. For example, a series of novel Schiff's bases designed as fenamate isosteres were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. nih.gov Certain compounds in this series demonstrated potent anti-inflammatory and analgesic activities, comparable to the standard drug indomethacin (B1671933), with the added benefit of reduced gastrointestinal ulceration. nih.gov

In another study, enantiomerically pure Schiff bases were synthesized and assessed for their analgesic potential through various in vivo models, including the acetic acid-induced writhing test and the formalin test. nih.gov The results indicated that specific enantiomers exhibited significant analgesic effects, suggesting that the stereochemistry of the molecule plays a crucial role in its biological activity. nih.gov The involvement of opioid receptors in the analgesic mechanism was also investigated. nih.gov

While direct experimental data on the anti-inflammatory and analgesic activities of this compound derivatives is limited in the provided search results, the extensive research on related hydrazone and Schiff base compounds strongly suggests that derivatives of this scaffold could be promising candidates for the development of new anti-inflammatory and analgesic agents. nih.govnih.gov

Interactive Data Table: Anti-inflammatory and Analgesic Activity of Related Schiff Bases

| Compound | Test Model | Activity | Key Findings | Reference |

| Schiff's bases (VI-c, VI-f) | Carrageenan-induced paw edema | Anti-inflammatory, Analgesic | Potent activity comparable to indomethacin with reduced ulcerogenic potential. | nih.gov |

| Chiral Schiff bases (H2, H3, H5) | Acetic acid-induced writhing, Formalin test | Analgesic | Significant reduction in writhing frequency and pain in both phases of the formalin test. | nih.gov |

Other Reported Biological Potentials (e.g., Antiviral, Antitubercular, Antiplatelet)

The versatility of the hydrazide-hydrazone scaffold extends to other significant biological activities, including antiviral, antitubercular, and antiplatelet effects. The introduction of different heterocyclic moieties, such as triazoles, can lead to compounds with potent and specific activities.

Detailed Research Findings:

Antiviral Activity: The development of novel antiviral agents is a continuous effort in medicinal chemistry. Triazole derivatives, which can be synthesized from hydrazides, have shown promise in this area. A review of 1,2,4- and 1,2,3-triazole derivatives highlights their broad-spectrum antiviral activities against various viruses, including HIV, hepatitis B and C, and influenza virus. nih.gov The mechanism of action can vary, but often involves the inhibition of viral enzymes essential for replication.

Antitubercular Activity: Tuberculosis remains a major global health challenge, necessitating the discovery of new and effective drugs. Hydrazide-hydrazones and their cyclized products, such as 1,2,4-triazoles, have been a focus of antitubercular drug discovery. nih.gov For instance, a series of 1,2,4-triazole (B32235) derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. nih.gov One compound, in particular, demonstrated significant activity against the H37Ra strain of M. tuberculosis. nih.gov Another study focused on 1,2,3-triazole derivatives and identified several promising inhibitors of M. tuberculosis through a click chemistry approach. rsc.orgrsc.org

Antiplatelet Activity: Hydrazone derivatives have also been reported to possess antiplatelet activity. A study on novel ethyl acetoacetate (B1235776) phenylhydrazone derivatives evaluated their ability to inhibit platelet aggregation induced by arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP). nih.gov The results indicated that derivatives with electron-releasing groups on the phenyl ring generally exhibited better inhibitory activity against AA-induced aggregation. nih.gov This suggests that the electronic properties of the substituents play a key role in the antiplatelet effect.

The broad spectrum of biological activities reported for hydrazone and triazole derivatives underscores the potential of this compound as a starting material for the development of new therapeutic agents.

Interactive Data Table: Other Biological Potentials of Related Derivatives

| Derivative Class | Biological Activity | Key Findings | Reference |

| 1,2,4-Triazoles | Antitubercular | Compound C4 showed high activity against Mycobacterium H37Ra. | nih.gov |

| 1,2,3-Triazoles | Antitubercular | Several derivatives showed promising inhibitory activity against M. tuberculosis. | rsc.orgrsc.org |

| Phenylhydrazones | Antiplatelet | Derivatives with electron-releasing groups showed better inhibition of AA-induced platelet aggregation. | nih.gov |

Structure Activity Relationship Sar Analysis of 2 3 Bromophenoxy Acetohydrazide Derivatives

Correlation of Molecular Descriptors with Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the correlation between the physicochemical properties of molecules and their biological activities. For a series of 2-(3-Bromophenoxy)acetohydrazide derivatives with known biological data, a QSAR model could be developed to predict the activity of novel, unsynthesized analogues.

Key molecular descriptors that would be relevant for such a study include:

Electronic Descriptors: Hammett constants (σ), dipole moment, and partial atomic charges. These would help in understanding the role of electronic effects of substituents on activity.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume. These would quantify the influence of the size and shape of substituents.

Hydrophobic Descriptors: Partition coefficient (logP) or distribution coefficient (logD). These are crucial for understanding the compound's ability to cross biological membranes.

A resulting QSAR equation might take the form of:

log(1/IC50) = a(logP) - b(logP)^2 + c(σ) + d(Es) + e

where a, b, c, d, and e are regression coefficients. Such a model would not only be predictive but also offer insights into the mechanism of action at a molecular level.

Identification of Key Pharmacophoric Elements

Pharmacophore modeling is essential for identifying the key chemical features of a molecule that are responsible for its biological activity. For this compound derivatives, a pharmacophore model would likely consist of a combination of features such as:

Hydrogen Bond Acceptors: The carbonyl oxygen and the ether oxygen.

Hydrogen Bond Donors: The N-H groups of the hydrazide moiety.

Aromatic Ring: The brominated phenyl ring.

Hydrophobic Feature: The bromo-substituent and the phenyl ring itself.

By aligning a set of active and inactive derivatives, a 3D pharmacophore model could be generated. This model would define the spatial arrangement of these essential features required for binding to a specific biological target. Such a model would be invaluable for virtual screening of large compound libraries to identify novel hits with potentially improved activity and for the rational design of new derivatives.

Future Research Directions and Applications Pre Clinical Focus

Rational Design and Synthesis of Advanced 2-(3-Bromophenoxy)acetohydrazide Analogs

The core structure of this compound offers numerous opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties. The rational design of new analogs is a key area of future research. This involves a deep understanding of structure-activity relationships (SAR), where systematic changes to the molecule's structure are correlated with changes in biological activity.

Future synthetic strategies will likely focus on several key areas:

Modification of the Phenyl Ring: Introduction of different substituents on the bromophenoxy ring can modulate lipophilicity, electronic properties, and steric interactions with biological targets.

Alterations to the Hydrazide Moiety: The hydrazide group is a critical pharmacophore, often involved in key interactions with target proteins. Modifications here could include N-alkylation, N-acylation, or cyclization into various heterocyclic systems.

Linker Optimization: The length and flexibility of the acetamido linker can be adjusted to optimize the orientation of the molecule within a target's binding site.

A promising avenue of research involves the development of hydrazide-based small molecules as selective inhibitors of histone deacetylase 3 (HDAC3). In one such study, a lead compound, 4e , was developed from a series of synthesized novel chemical entities. This compound demonstrated high inhibitory potency against HDAC3. nih.gov

| Compound | Modification | Biological Activity | Reference |

| 4e | Hydrazide-based small molecule | Potent and selective HDAC3 inhibitor (IC50 = 15.41 nM) | nih.gov |

In-depth Mechanistic Studies at the Molecular Level

A thorough understanding of how this compound and its analogs exert their biological effects at the molecular level is crucial for their continued development. Future research will need to employ a range of advanced techniques to elucidate these mechanisms.

Key areas of investigation include:

Target Identification and Validation: While initial studies may identify a primary biological target, it is essential to confirm this interaction and investigate potential off-target effects. Techniques such as affinity chromatography, proteomics, and genetic approaches can be used to identify the specific proteins that these compounds bind to.

Binding Site Characterization: X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information on how these molecules interact with their targets. This information is invaluable for the rational design of more potent and selective analogs.

Elucidation of Downstream Signaling Pathways: Once a target is engaged, it is important to understand the subsequent effects on cellular signaling pathways. This can involve studying changes in protein expression, phosphorylation events, and other post-translational modifications.

For instance, the HDAC3 inhibitor 4e was found to enhance acetylation levels of H3K9, H4K12, and H3K27 both in vitro and in vivo. nih.gov It also induced cell cycle arrest at the G2/M phase in B16F10 and 4T1 cells and caused significant apoptosis. nih.gov These findings suggest that the compound's antitumor activity is mediated through the modulation of epigenetic pathways and the induction of programmed cell death. nih.gov

Development of Selective Inhibitors or Modulators for Biological Targets

Building on the insights gained from rational design and mechanistic studies, a major focus of future research will be the development of highly selective inhibitors or modulators for specific biological targets. Selectivity is a critical parameter for any therapeutic agent, as it minimizes off-target effects and reduces the potential for toxicity.

Strategies to enhance selectivity include:

Exploiting Structural Differences in Target Proteins: Even closely related proteins often have subtle differences in their binding sites. These differences can be exploited to design compounds that bind preferentially to the desired target.

Allosteric Modulation: Rather than directly competing with the natural substrate at the active site, allosteric modulators bind to a different site on the protein and alter its conformation. This can be a highly effective strategy for achieving selectivity.

Fragment-Based Drug Discovery: This approach involves screening small molecular fragments to identify those that bind to the target protein. These fragments can then be linked together or elaborated to create more potent and selective lead compounds.

The development of the selective HDAC3 inhibitor 4e serves as a prime example of this approach. This compound exhibited a minimum of 18-fold selectivity over other HDAC isoforms, highlighting the potential for developing highly specific therapeutic agents from the this compound scaffold. nih.gov

Exploration of Novel Therapeutic Areas (Excluding Clinical Application)

While initial research may have focused on a specific disease area, the versatile nature of the this compound scaffold suggests that it may have applications in a wide range of therapeutic areas. Future pre-clinical research should explore these possibilities.

Potential new therapeutic areas for investigation include:

Neurodegenerative Diseases: The modulation of epigenetic pathways has shown promise in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The ability of some this compound analogs to inhibit HDACs makes them attractive candidates for further investigation in this area.

Inflammatory and Autoimmune Diseases: Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major research priority. The potential immunomodulatory effects of this class of compounds warrant further investigation.

Infectious Diseases: The hydrazide moiety is a common feature in many antimicrobial agents. It is therefore plausible that analogs of this compound could be developed as novel antibacterial or antifungal drugs.

The potent cytotoxicity of compound 4e against several cancer cell lines, with minimal toxicity against normal cell lines, suggests its potential as an anticancer agent. nih.gov The compound was also found to reduce cell proliferation and metastasis in mice, further supporting its potential in this therapeutic area. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(3-bromophenoxy)acetohydrazide and its derivatives?

- Methodological Answer: Synthesis typically involves esterification of the parent acid (e.g., 3-bromophenoxyacetic acid) followed by hydrazinolysis. For example, ethyl esters of related acetohydrazides are reacted with hydrazine hydrate in methanol or ethanol under reflux (6–8 hours), yielding the hydrazide derivative. Optimization of reaction conditions (e.g., solvent polarity, stoichiometry of hydrazine hydrate, and temperature) improves yields. Post-synthesis purification via recrystallization (e.g., 70% ethanol) is critical for obtaining pure products .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer: FTIR confirms the presence of N–H (3100–3300 cm⁻¹ for hydrazide), C=O (1650–1680 cm⁻¹ for carbonyl), and C–Br (500–600 cm⁻¹). H NMR identifies aromatic protons (δ 6.8–7.5 ppm for bromophenoxy) and hydrazide NH (δ 4.0–4.5 ppm). C NMR resolves the carbonyl carbon (δ 165–170 ppm) and brominated aromatic carbons (δ 115–135 ppm). Mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .

Q. What in vitro assays are used for preliminary biological screening of acetohydrazide derivatives?

- Methodological Answer: Common assays include:

- Antimicrobial activity: Agar diffusion against Gram-positive/negative bacteria (e.g., E. coli, Xanthomonas).

- Antioxidant screening: DPPH radical scavenging (IC determination) and reducing power assays.

- Antiviral testing: Virustatic effects via plaque reduction (e.g., HAV adsorption/replication inhibition, IC = 8.5–10.7 µg/mL) .

Advanced Research Questions

Q. How do substituents on the phenoxy moiety influence the bioactivity of acetohydrazide derivatives?

- Methodological Answer: Electron-withdrawing groups (e.g., Br, Cl) enhance antiviral/antimicrobial activity by increasing electrophilicity and membrane penetration. For example, 3-bromo substitution improves HAV inhibition (IC = 8.5 µg/mL) compared to non-halogenated analogs. Conversely, bulky groups (e.g., 2,4-dimethylbenzylidene) reduce actoprotective effects due to steric hindrance .

Q. What computational strategies are employed to predict the bioactivity of this compound derivatives?

- Methodological Answer:

- Molecular docking: Evaluates binding affinity to target proteins (e.g., MAO, α-glucosidase) using AutoDock Vina. Key parameters include binding energy (ΔG < -7 kcal/mol) and hydrogen-bond interactions with active-site residues.

- DFT calculations: Predicts reactivity via EHOMO/ELUMO gaps; lower gaps correlate with higher bioactivity (e.g., ΔE = 3.5 eV for potent inhibitors) .

Q. How do thermal analysis techniques elucidate the stability of acetohydrazide derivatives?

- Methodological Answer: Simultaneous TGA-DSC under nitrogen/air reveals decomposition pathways. For example, oxidative decomposition of triazinylacetohydrazides occurs in three stages: dehydration (50–150°C), hydrazide breakdown (200–300°C), and aromatic ring degradation (>400°C). Kinetic analysis (e.g., Flynn-Wall-Ozawa method) determines activation energy (E ≈ 120–150 kJ/mol) for pyrolysis .

Q. What strategies optimize the nonlinear optical (NLO) properties of acetohydrazide derivatives?

- Methodological Answer: Introducing conjugated systems (e.g., Schiff bases with donor-acceptor groups) enhances two-photon absorption. For example, 2-(4-chlorophenoxy)-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide exhibits strong third-order NLO responses (χ ≈ 10 esu) due to extended π-electron delocalization. Z-scan measurements validate optical limiting thresholds (<1 J/cm) .

Q. How does this compound function as a corrosion inhibitor in acidic media?

- Methodological Answer: Adsorption on mild steel follows the Langmuir isotherm (ΔG ≈ -35 kJ/mol, physisorption). Inhibition efficiency (94.7% at 1 mM) correlates with electron density at the hydrazide group. SEM/EDS confirms film formation, while DFT identifies high μ (dipole moment) and EHOMO (-5.2 eV) as key factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.